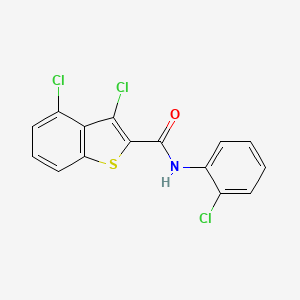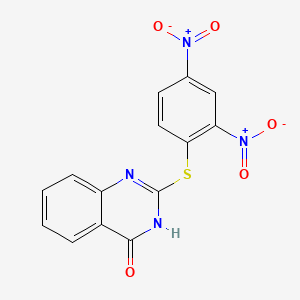![molecular formula C26H19NO4 B11703781 Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11703781.png)
Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(16,18-ジオキソ-17-アザペンタシクロ[6.6.5.02,7.09,14.015,19]ノナデカ-2,4,6,9,11,13-ヘキサエン-17-イル)安息香酸メチルは、その独特なペンタシクリック構造が特徴の複雑な有機化合物です。
準備方法
合成経路と反応条件
2-(16,18-ジオキソ-17-アザペンタシクロ[6.6.5.02,7.09,14.015,19]ノナデカ-2,4,6,9,11,13-ヘキサエン-17-イル)安息香酸メチルの合成は、一般的に多段階の有機反応を伴います。このプロセスは、コアのペンタシクリック構造の調製から始まり、様々な化学反応を通じて官能基を導入します。これらの反応で使用される一般的な試薬には、有機溶媒、触媒、および目的の化学変換を実現するために調整された特定の反応物が含まれます。
工業生産方法
この化合物の工業生産には、大規模な有機合成技術が用いられ、自動反応器と反応条件の精密制御によって、高収率と高純度が保証されます。このプロセスは、副生成物を最小限に抑え、効率を最大化するように最適化されています。
化学反応の分析
反応の種類
2-(16,18-ジオキソ-17-アザペンタシクロ[6.6.5.02,7.09,14.015,19]ノナデカ-2,4,6,9,11,13-ヘキサエン-17-イル)安息香酸メチルは、次のような様々な種類の化学反応を起こします。
酸化: この化合物は、追加の酸素含有官能基を導入するために酸化することができます。
還元: 還元反応は、分子内の特定の原子の酸化状態を修飾するために使用することができます。
置換: 置換反応により、化合物内の特定の原子または基を、異なる原子または基に置き換えることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、様々な触媒(例:炭素担持パラジウム)などがあります。温度、圧力、溶媒の選択などの反応条件は、目的の結果を得るために慎重に制御されます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。例えば、酸化によってカルボニル基が追加された化合物になる場合もあれば、還元によってアルコールまたはアミンが生成される場合もあります。
科学研究における用途
2-(16,18-ジオキソ-17-アザペンタシクロ[6.6.5.02,7.09,14.015,19]ノナデカ-2,4,6,9,11,13-ヘキサエン-17-イル)安息香酸メチルは、次のような幅広い科学研究用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、および様々な有機反応における試薬として使用されます。
生物学: 酵素や受容体との相互作用など、その潜在的な生物活性について調査されています。
医学: 抗炎症作用や抗がん作用などの潜在的な治療的性質について研究されています。
工業: 新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-(16,18-ジオキソ-17-アザペンタシクロ[6.6.5.02,7.09,14.015,19]ノナデカ-2,4,6,9,11,13-ヘキサエン-17-イル)安息香酸メチルの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与しています。これらの相互作用は、様々な生化学経路を調節し、化合物の観察された効果をもたらします。関与する正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似化合物の比較
類似化合物
- 2-クロロ-5-(16,18-ジオキソ-17-アザペンタシクロ[6.6.5.02,7.09,14.015,19]ノナデカ-2,4,6,9,11,13-ヘキサエン-17-イル)安息香酸
- 2-(16,18-ジオキソ-17-アザペンタシクロ[6.6.5.02,7.09,14.015,19]ノナデカ-2,4,6,9,11,13-ヘキサエン-17-イル)プロパン酸
独自性
2-(16,18-ジオキソ-17-アザペンタシクロ[6.6.5.02,7.09,14.015,19]ノナデカ-2,4,6,9,11,13-ヘキサエン-17-イル)安息香酸メチルは、その特定の官能基と構造構成により、独特の化学的および生物学的性質を持つため、ユニークです。ペンタシクリック構造と複数の反応部位の存在により、様々な用途に使用できる汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
- 2-Chloro-5-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid
- 2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid
Uniqueness
Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its pentacyclic structure and the presence of multiple reactive sites make it a versatile compound for various applications.
特性
分子式 |
C26H19NO4 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC名 |
methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate |
InChI |
InChI=1S/C26H19NO4/c1-31-26(30)18-12-6-7-13-19(18)27-24(28)22-20-14-8-2-3-9-15(14)21(23(22)25(27)29)17-11-5-4-10-16(17)20/h2-13,20-23H,1H3 |
InChIキー |
QOQWOEKMXOENCO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![propan-2-yl 1,3-dioxo-2-[2-oxo-2-(propan-2-yloxy)ethyl]-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11703708.png)
![6-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11703709.png)
![4-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11703720.png)
![methyl 3-(1H-indol-3-yl)-2-[2-(4-methylphenoxy)acetamido]propanoate](/img/structure/B11703721.png)
![N'-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B11703727.png)
![4-{[4-(Dimethylamino)benzylidene]amino}benzoic acid](/img/structure/B11703729.png)
![(4Z)-3-methyl-5-oxo-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11703741.png)
![2-methoxy-4-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B11703743.png)



![2-[(2Z)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol](/img/structure/B11703771.png)
![(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11703772.png)
![Benzyl N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11703779.png)
